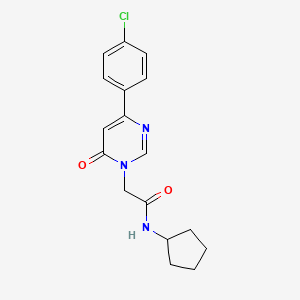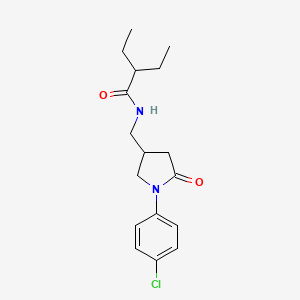
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide, also known as CEP-26401, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antifungal Activity
The compound shows promise in antifungal applications. Specifically, a structurally similar compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, demonstrated significant antifungal activity against various pathogens, including Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii. This suggests potential for similar compounds to be utilized in the development of antifungal agents (Xue Si, 2009).
Herbicidal Activity
Compounds with structural similarities have been found to exhibit herbicidal properties. A series of derivatives bearing the chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety demonstrated moderate inhibitory activities and selectivities against various monocotyledon and dicotyledon plants. This suggests that the introduction of a chiral active unit can enhance herbicidal activities, opening avenues for agricultural applications (L. Duan, Q. Zhao, H. B. Zhang, 2010).
Anticancer and Antimicrobial Potential
Several compounds with the 4-chlorophenyl moiety have shown promising results in anticancer and antimicrobial research. For instance, compounds incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine were noted for their potency against cancer cell lines at the National Cancer Institute, as well as their antibacterial and antifungal activities. This indicates the potential of structurally related compounds in the development of novel pharmaceuticals targeting cancer and microbial infections (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Electro-Optic Materials
Compounds structurally similar to N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide, specifically pyrrole-based chromophores, have been utilized in the development of nonlinear optical/electro-optic materials. These materials exhibit significant potential in optoelectronic applications due to their high transparency and nonlinear optical properties (A. Facchetti, A. Abbotto, L. Beverina, et al., 2003).
Alzheimer's Disease Research
Derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their inhibitory activity against enzymes like acetyl cholinesterase and amyloid β 42 protein, showing promise as potential agents in Alzheimer's disease treatment. The structure-activity relationship of these compounds provides valuable insights for further drug development (L. W. Mohamed, Suzan M. Abuel-Maaty, W. A. Mohammed, M. Galal, 2018).
Antiplasmodial and Antifungal Activity
Compounds with the 4-chlorophenyl moiety have shown potential in treating malaria and fungal infections. For example, certain quinoline derivatives exhibited moderate micromolar potency against chloroquine-sensitive and -resistant strains of Plasmodium falciparum, as well as promising antifungal activity against specific pathogens (Stéphanie Vandekerckhove, Sofie Van Herreweghe, J. Willems, et al., 2015).
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-3-13(4-2)17(22)19-10-12-9-16(21)20(11-12)15-7-5-14(18)6-8-15/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFJAVRQBFMVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-ethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2628234.png)




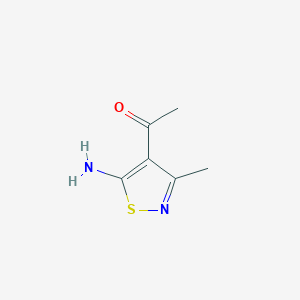
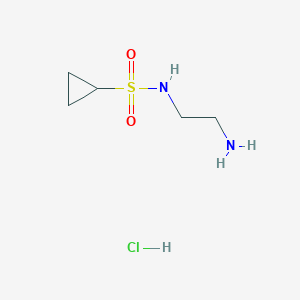
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
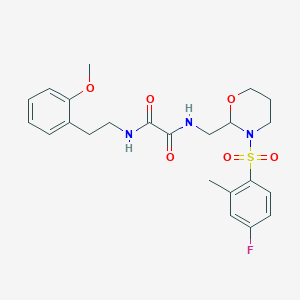
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)
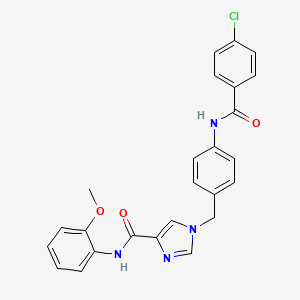
![Pyridin-4-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2628255.png)
